6-(2-Chloro-4-fluorophenyl)pyridin-2-amine 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1309150-10-4
VCID: VC5000370
InChI: InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15)
SMILES: C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.65

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine

CAS No.: 1309150-10-4

Cat. No.: VC5000370

Molecular Formula: C11H8ClFN2

Molecular Weight: 222.65

* For research use only. Not for human or veterinary use.

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine - 1309150-10-4

Specification

CAS No. 1309150-10-4
Molecular Formula C11H8ClFN2
Molecular Weight 222.65
IUPAC Name 6-(2-chloro-4-fluorophenyl)pyridin-2-amine
Standard InChI InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15)
Standard InChI Key XHSBJNHPLNCCLM-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a pyridine ring with two distinct substituents:

  • Amino group (-NH₂) at position 2, which enhances nucleophilicity and hydrogen-bonding potential.

  • 2-Chloro-4-fluorophenyl group at position 6, introducing steric bulk and electronic effects via halogen atoms .

The planar pyridine ring facilitates π-π stacking interactions, while the chloro and fluoro substituents on the phenyl group modulate solubility and reactivity.

Spectroscopic Identification

  • ¹H NMR: Protons on the pyridine ring resonate between δ 6.4–8.6 ppm, with deshielding observed for H atoms adjacent to electron-withdrawing groups .

  • Mass Spectrometry: A molecular ion peak at m/z 223 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns indicative of chlorine and fluorine loss .

Synthetic Pathways

Multi-Component Condensation

A robust synthesis involves reacting substituted pyridin-2-amine with 2-chloro-4-fluorobenzaldehyde in methanol under acidic conditions (TosOH, 70°C) . The reaction proceeds via imine formation, followed by cyclization to yield the target compound:

Pyridin-2-amine+2-Chloro-4-fluorobenzaldehydeTosOH, MeOH6-(2-Chloro-4-fluorophenyl)pyridin-2-amine\text{Pyridin-2-amine} + \text{2-Chloro-4-fluorobenzaldehyde} \xrightarrow{\text{TosOH, MeOH}} \text{6-(2-Chloro-4-fluorophenyl)pyridin-2-amine}

Yield: 86% after purification by preparative HPLC .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using Pd₂(dba)₃ and XantPhos enables aryl-aryl bond formation between 6-bromopyridin-2-amine and 2-chloro-4-fluorophenylboronic acid :

6-Bromopyridin-2-amine+2-Chloro-4-fluorophenylboronic acidPd catalystTarget Compound\text{6-Bromopyridin-2-amine} + \text{2-Chloro-4-fluorophenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Conditions: Toluene, 110°C, 12 hours. Yield: 70–75% .

Physicochemical Properties

PropertyValueSource
Molecular Weight222.64 g/mol
Melting PointNot reported
SolubilityLow in H₂O; soluble in DMSO, MeOH
LogPEstimated 2.8 (clogP)

The low aqueous solubility is attributed to the hydrophobic phenyl and pyridine groups, while the amino group improves solubility in polar aprotic solvents .

Reactivity and Functionalization

Halogen Exchange Reactions

The chlorine atom at position 2 of the phenyl group can undergo nucleophilic substitution. For example, treatment with N-iodosuccinimide (NIS) in DMF replaces chlorine with iodine :

6-(2-Chloro-4-fluorophenyl)pyridin-2-amineNIS, DMF6-(2-Iodo-4-fluorophenyl)pyridin-2-amine\text{6-(2-Chloro-4-fluorophenyl)pyridin-2-amine} \xrightarrow{\text{NIS, DMF}} \text{6-(2-Iodo-4-fluorophenyl)pyridin-2-amine}

Yield: 62–70% .

Amino Group Derivatization

The primary amine undergoes acylation or sulfonation. Reaction with trifluoroacetic anhydride in pyridine yields the corresponding amide :

6-(2-Chloro-4-fluorophenyl)pyridin-2-amineTFAAN-Trifluoroacetyl derivative\text{6-(2-Chloro-4-fluorophenyl)pyridin-2-amine} \xrightarrow{\text{TFAA}} \text{N-Trifluoroacetyl derivative}

Application: This derivatization enhances metabolic stability in drug candidates .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound’s planar structure mimics ATP-binding pockets in kinases. Functionalization at the amino group generates potent inhibitors of EGFR and ALK kinases, with IC₅₀ values in the nanomolar range .

Antibacterial Agents

Chlorine and fluorine substituents enhance membrane permeability, making the compound a precursor to quinolone-like antibiotics. Derivatives show activity against Gram-positive bacteria (MIC: 1–4 μg/mL) .

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